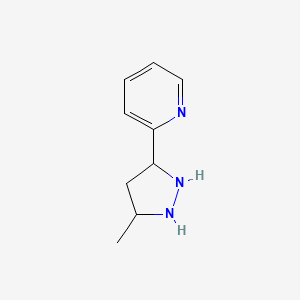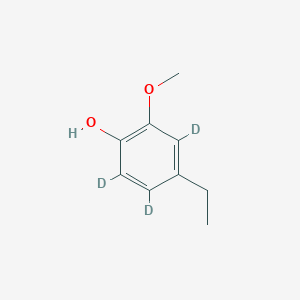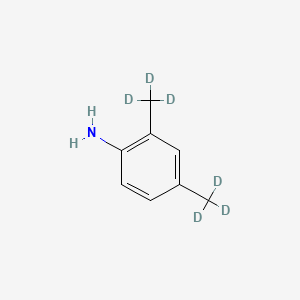
Ebov-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ebov-IN-6 is a small molecule inhibitor that targets the Ebola virus. It has shown promise in disrupting the replication and transcription of the virus by interfering with specific viral proteins. This compound is part of ongoing research efforts to develop effective antiviral therapies against Ebola virus disease, which is known for its high mortality rate and severe outbreaks.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ebov-IN-6 involves a series of chemical reactions that typically start with the preparation of a core scaffold, followed by the introduction of various functional groups. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and functional group modifications. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would include rigorous quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ebov-IN-6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Wissenschaftliche Forschungsanwendungen
Ebov-IN-6 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of small molecule inhibitors.
Biology: Investigated for its effects on viral replication and protein interactions within infected cells.
Medicine: Explored as a potential therapeutic agent for treating Ebola virus disease.
Wirkmechanismus
Ebov-IN-6 exerts its effects by binding to specific viral proteins, such as the nucleoprotein and VP30 protein, which are crucial for the transcription and replication of the Ebola virus. By disrupting the interaction between these proteins, this compound inhibits the viral life cycle and reduces the production of infectious viral particles. The molecular targets and pathways involved include the inhibition of RNA synthesis and interference with viral assembly processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Embelin: Another small molecule inhibitor that targets the VP30-NP interface.
Kobe2602: A compound with a similar mechanism of action, disrupting viral protein interactions.
8-Gingerol: An analog of Embelin with synergistic effects when combined with other inhibitors.
Uniqueness of Ebov-IN-6
This compound is unique in its specific targeting of the Ebola virus nucleoprotein and VP30 protein interaction, which is a critical step in the viral replication process. This specificity makes it a promising candidate for antiviral therapy, as it minimizes the potential for off-target effects and enhances its efficacy against the Ebola virus.
Eigenschaften
Molekularformel |
C18H24ClN3O3S2 |
|---|---|
Molekulargewicht |
430.0 g/mol |
IUPAC-Name |
5-methyl-10-(2-piperazin-1-ylethoxy)-10H-thieno[3,2-c][2,1]benzothiazepine 4,4-dioxide;hydrochloride |
InChI |
InChI=1S/C18H23N3O3S2.ClH/c1-20-15-5-3-2-4-14(15)17(18-16(6-13-25-18)26(20,22)23)24-12-11-21-9-7-19-8-10-21;/h2-6,13,17,19H,7-12H2,1H3;1H |
InChI-Schlüssel |
LEQQOKMVSQFPDX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=CS3)OCCN4CCNCC4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B15136300.png)
![sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B15136303.png)

![4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid](/img/structure/B15136319.png)






![tert-butyl 2-(3-chloro-4-cyanophenyl)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15136348.png)
![N'-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B15136360.png)
